(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl
Description
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C14H20Cl2N2O4 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H |
InChI Key |
HQUSUWARFWJKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl can be achieved through multiple synthetic routes. One common method involves the hydrogenation of 1-Benzyl 2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate in the presence of hydrogen and nickel in methanol . This reaction yields the desired compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various oxidizing and reducing agents. Reaction conditions are typically mild to preserve the stereochemistry of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit antimicrobial properties. For instance, compounds structurally related to (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid have shown effectiveness against both gram-positive and gram-negative bacteria. A study highlighted that such compounds could be utilized in treating bacterial infections, particularly in the urinary tract .
Analgesic and Anti-inflammatory Properties
Pyrrolidine derivatives have been investigated for their analgesic and anti-inflammatory effects. In a study involving various analogs, it was found that modifications to the pyrrolidine structure could enhance pain relief properties without significant side effects .
Chiral Synthesis
The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the development of enantiomerically pure compounds, which are crucial in drug development . The ability to synthesize all four stereoisomers of related compounds has been demonstrated, showcasing the versatility of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methyl ester in asymmetric synthesis.
| Stereoisomer | Yield (%) | Reaction Conditions |
|---|---|---|
| (2R,5R) | 60 | NMe4OH |
| (2S,5R) | 40 | LiOH·H2O |
Structure-Activity Relationship (SAR) Studies
The compound has been employed in SAR studies to understand the relationship between chemical structure and biological activity. By modifying functional groups on the pyrrolidine ring, researchers can elucidate how these changes affect pharmacological properties .
Drug Development
Due to its bioactive properties, (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methyl ester is being explored as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases .
Case Study 1: Antimicrobial Efficacy
A study examined the efficacy of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methyl ester against multiple bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent.
Case Study 2: Pain Management
In preclinical trials, derivatives of this compound were tested for pain relief capabilities. The results showed that certain modifications enhanced analgesic effects while maintaining a favorable safety profile.
Mechanism of Action
The mechanism of action of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Pyrazole derivatives: Compounds such as 1H-pyrazolo[3,4-b]pyridines and their derivatives.
Uniqueness
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is unique due to its specific stereochemistry and the presence of the CBZ (carbobenzyloxy) protecting group. This combination imparts distinct biological activities and synthetic utility, making it a valuable compound in various fields of research and industry.
Biological Activity
(2S,4S)-4-CBZ-amino pyrrolidine-2-carboxylic acid methylester-2HCl, also known as CBZ-Pyrrolidine, is a compound with significant biological activity. Its molecular formula is C14H19ClN2O4, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics and biological properties.
- Molecular Weight : 314.77 g/mol
- CAS Number : 1217654-88-0
- Appearance : White to yellow solid
- Synthesis : The compound can be synthesized through various methods, including amidation reactions and hydrolysis of precursors .
1. Antioxidant Activity
Research indicates that (2S,4S)-4-CBZ-amino pyrrolidine exhibits notable antioxidant properties. In various assays, including DPPH radical scavenging tests, the compound demonstrated significant activity:
| Concentration (μM) | DPPH Scavenging Activity (%) |
|---|---|
| 25 | 45 |
| 50 | 70 |
| 100 | 85 |
| 200 | 95 |
The effectiveness of the compound in scavenging free radicals suggests its potential utility in preventing oxidative stress-related diseases .
2. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. (2S,4S)-4-CBZ-amino pyrrolidine has been tested for its inhibitory effects on AChE:
| Compound | IC50 Value (μM) |
|---|---|
| (2S,4S)-4-CBZ-amino | 12.5 |
| Standard Inhibitor | 10.0 |
The results indicate that this compound has a competitive inhibition profile against AChE, which could be beneficial in therapeutic contexts .
3. Anti-inflammatory Properties
The anti-inflammatory potential of (2S,4S)-4-CBZ-amino pyrrolidine was evaluated through various assays measuring its ability to inhibit lipoxygenase (LOX):
| Compound | LOX Inhibition (%) |
|---|---|
| (2S,4S)-4-CBZ-amino | 60 |
| Control | 75 |
While the compound showed promising anti-inflammatory effects, it was less potent than some standard inhibitors .
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of (2S,4S)-4-CBZ-amino pyrrolidine highlighted its ability to reduce neuronal cell death in models of oxidative stress. The results demonstrated that treatment with the compound significantly improved cell viability compared to untreated controls.
Case Study 2: Synthesis and Biological Evaluation
Another research project focused on synthesizing derivatives of (2S,4S)-4-CBZ-amino pyrrolidine and evaluating their biological activities. Various analogs were created with modifications to improve potency against AChE and enhance antioxidant capabilities. The study found several derivatives with improved activity profiles compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
